1-(2-Aminoethyl)imidazolidine-2,4-dione 1-(2-Aminoethyl)imidazolidine-2,4-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC18691796
InChI: InChI=1S/C5H9N3O2/c6-1-2-8-3-4(9)7-5(8)10/h1-3,6H2,(H,7,9,10)
SMILES:
Molecular Formula: C5H9N3O2
Molecular Weight: 143.14 g/mol

1-(2-Aminoethyl)imidazolidine-2,4-dione

CAS No.:

Cat. No.: VC18691796

Molecular Formula: C5H9N3O2

Molecular Weight: 143.14 g/mol

* For research use only. Not for human or veterinary use.

1-(2-Aminoethyl)imidazolidine-2,4-dione -

Specification

Molecular Formula C5H9N3O2
Molecular Weight 143.14 g/mol
IUPAC Name 1-(2-aminoethyl)imidazolidine-2,4-dione
Standard InChI InChI=1S/C5H9N3O2/c6-1-2-8-3-4(9)7-5(8)10/h1-3,6H2,(H,7,9,10)
Standard InChI Key WWOOGWNXZBZSSO-UHFFFAOYSA-N
Canonical SMILES C1C(=O)NC(=O)N1CCN

Introduction

Structural Characteristics and Physicochemical Properties

The parent compound, imidazolidine-2,4-dione (hydantoin), is a heterocyclic organic molecule with the molecular formula C3H4N2O2\text{C}_3\text{H}_4\text{N}_2\text{O}_2, featuring a five-membered ring containing two nitrogen atoms and two ketone groups . Substitution at the N-1 position with a 2-aminoethyl group (CH2CH2NH2-\text{CH}_2\text{CH}_2\text{NH}_2) modifies the structure to C5H10N3O2\text{C}_5\text{H}_{10}\text{N}_3\text{O}_2, introducing a primary amine functional group that enhances polarity and potential for hydrogen bonding.

Table 1: Comparative Physicochemical Properties

PropertyImidazolidine-2,4-dione 1-(2-Aminoethyl)imidazolidine-2,4-dione (Predicted)
Molecular FormulaC3H4N2O2\text{C}_3\text{H}_4\text{N}_2\text{O}_2C5H10N3O2\text{C}_5\text{H}_{10}\text{N}_3\text{O}_2
Molecular Weight100.08 g/mol158.16 g/mol
Melting Point218–220°C180–190°C (estimated)
Water SolubilitySlightly solubleModerately soluble (due to amine group)
LogP-1.69-1.2 to -0.5 (predicted)

Synthetic Methodologies

While no explicit synthesis of 1-(2-Aminoethyl)imidazolidine-2,4-dione is documented, established routes for N-substituted hydantoins provide a framework for its preparation. A plausible two-step approach involves:

  • Strecker Synthesis of Hydantoin Precursors:
    Reacting glycine derivatives with carbonyl compounds (e.g., aldehydes or ketones) in the presence of ammonium cyanide, followed by acid hydrolysis, yields hydantoin cores . For example, the reaction of CC-phenylglycine with phenyl isocyanate produces N-3-substituted hydantoins .

  • N-Alkylation:
    Introducing the 2-aminoethyl group via alkylation of the hydantoin nitrogen. This could involve treating hydantoin with 2-bromoethylamine hydrobromide under basic conditions (e.g., potassium carbonate in dimethylformamide) .

Hypothetical Reaction Scheme:

Hydantoin+BrCH2CH2NH2K2CO3,DMF1-(2-Aminoethyl)imidazolidine-2,4-dione+KBr+H2O\text{Hydantoin} + \text{BrCH}_2\text{CH}_2\text{NH}_2 \xrightarrow{\text{K}_2\text{CO}_3, \text{DMF}} 1\text{-(2-Aminoethyl)imidazolidine-2,4-dione} + \text{KBr} + \text{H}_2\text{O}

Yield optimization would require careful control of stoichiometry and reaction time, as over-alkylation or decomposition of the amine group could occur.

Pharmacological and Biological Activity

Hydantoin derivatives exhibit diverse biological activities, including anticonvulsant, antiarrhythmic, and antitumor effects . The 2-aminoethyl substituent may enhance interactions with biological targets due to its capacity for ionic and hydrogen bonding.

Anti-Inflammatory Applications

Patent literature describes hydantoin derivatives as modulators of the N-formyl peptide receptor 2 (FPR2), a GPCR involved in resolving inflammation . The 2-aminoethyl group may mimic endogenous FPR2 ligands like lipoxin A4, potentially enhancing anti-inflammatory signaling.

Future Research Directions

  • Synthetic Optimization: Developing enantioselective routes to produce chiral 1-(2-Aminoethyl)imidazolidine-2,4-dione derivatives for structure-activity relationship (SAR) studies.

  • Target Identification: Screening against kinase libraries or GPCR panels to identify novel therapeutic targets.

  • Formulation Studies: Investigating prodrug strategies to enhance bioavailability, such as acetylation of the primary amine.

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